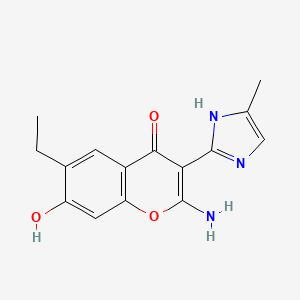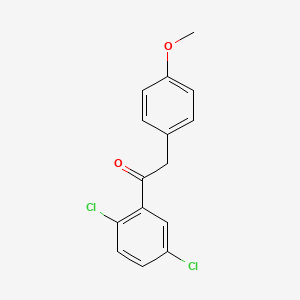
1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one
説明
“1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one” is an organic compound. It contains two phenyl groups (rings of carbon atoms), one of which is substituted with two chlorine atoms and the other with a methoxy group (a carbon atom bonded to three hydrogen atoms and one oxygen atom, which is in turn bonded to a carbon atom). The two phenyl groups are connected by an ethanone group (a carbon atom double-bonded to an oxygen atom and single-bonded to two other carbon atoms).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl compounds with an ethanone group under suitable conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl rings and the ethanone group. The chlorine atoms would likely make the molecule more polar, while the methoxy group could potentially participate in hydrogen bonding.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the compound could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the chlorine atoms and the methoxy group in this compound would likely influence its properties, such as its polarity and potential for hydrogen bonding.科学的研究の応用
Environmental Science Applications
Compounds similar to 1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one have been examined for their environmental impact, particularly in terms of their degradation and the effects of their metabolites. For example, methoxychlor, an organochlorine insecticide with a structure related to the target compound, has been studied for its estrogenic contaminants and metabolism into estrogenic products in the environment and organisms (Bulger, Feil, & Kupfer, 1985). This highlights the significance of understanding the environmental fate and biochemical transformation of such compounds.
Pharmacological Effects
The metabolic pathways and enantioselective metabolism of structurally related compounds have been explored to understand their biological interactions and potential endocrine-disrupting activities. The metabolism of methoxychlor into various metabolites, including those with estrogenic activity, has been extensively studied to determine the role of different cytochrome P450 isoforms in producing or metabolizing specific enantiomers of these metabolites (Hu & Kupfer, 2002). This research has implications for assessing the risk and impact of exposure to such compounds on human health.
Organic Synthesis and Chemical Reactivity
The chemical reactivity and synthesis of compounds with similar structures have been investigated for their potential applications in organic synthesis. Studies have focused on the facile synthesis of enantiomerically pure derivatives starting from related compounds, which could be useful in the synthesis of complex organic molecules with specific optical activities (Zhang et al., 2014). Such research contributes to the development of new methodologies in synthetic chemistry.
Safety And Hazards
Without specific information, it’s impossible to provide a detailed analysis of the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
Future research on this compound could potentially involve detailed studies of its synthesis, properties, and potential applications. However, without specific information, it’s impossible to provide a detailed analysis of future directions for research on this compound.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-19-12-5-2-10(3-6-12)8-15(18)13-9-11(16)4-7-14(13)17/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXCNQHUGWCJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1517427.png)
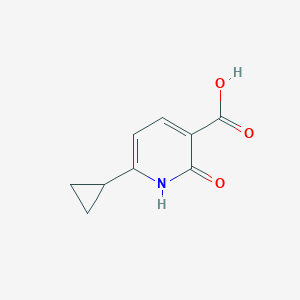
![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1517429.png)
![4-[(2-Bromobenzyl)oxy]-2-[(2-bromophenoxy)methyl]benzaldehyde](/img/structure/B1517430.png)
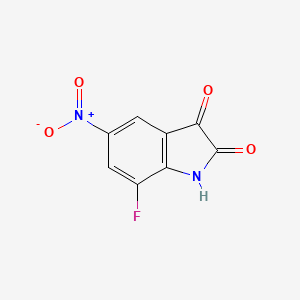

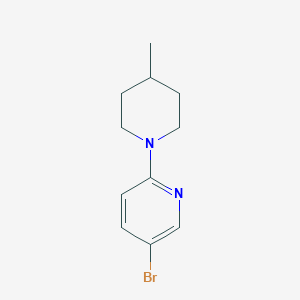
![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)
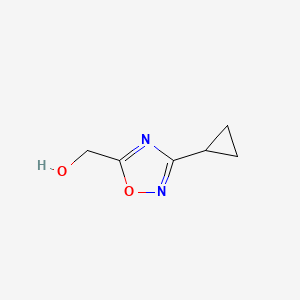
![3-[(4-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517440.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)
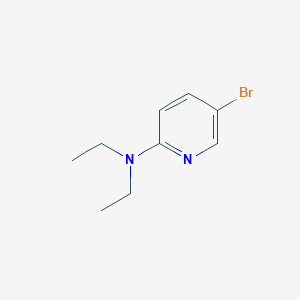
![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)
